molecular formula C21H21N3O3 B10953214 5-(aminomethylidene)-1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(aminomethylidene)-1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10953214
M. Wt: 363.4 g/mol
InChI Key: ZNBKUWNVBIYNEH-UHFFFAOYSA-N
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Description

5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by its unique structure, which includes a pyrimidine ring substituted with aminomethylene and diphenethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. Subsequent substitutions and modifications introduce the aminomethylene and diphenethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can lead to a variety of substituted pyrimidines with different functional groups .

Scientific Research Applications

5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, altering their function and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs .

Comparison with Similar Compounds

Similar Compounds

    1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the aminomethylene group, resulting in different reactivity and applications.

    5-(METHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Similar structure but with a methylene group instead of aminomethylene, leading to variations in chemical behavior.

    5-(AMINOMETHYLENE)-1,3-DIPHENYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains phenyl groups instead of phenethyl, affecting its physical and chemical properties.

Uniqueness

The uniqueness of 5-(AMINOMETHYLENE)-1,3-DIPHENETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both aminomethylene and diphenethyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

6-hydroxy-5-methanimidoyl-1,3-bis(2-phenylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C21H21N3O3/c22-15-18-19(25)23(13-11-16-7-3-1-4-8-16)21(27)24(20(18)26)14-12-17-9-5-2-6-10-17/h1-10,15,22,25H,11-14H2

InChI Key

ZNBKUWNVBIYNEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C=N)O

Origin of Product

United States

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